1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea
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Overview
Description
1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea is a synthetic organic compound with a complex structure It features a tert-butyl group, a morpholine ring, and a sulfonylphenyl group, all connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea typically involves multiple steps. One common method starts with the reaction of tert-butyl isocyanate with 3-(morpholin-4-ylsulfonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the urea linkage.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)thiourea: Another similar compound with a thiourea linkage.
Uniqueness
1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, in particular, provides stability and specific reactivity that differ from similar compounds with thiourea linkages.
Properties
IUPAC Name |
1-tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)17-14(19)16-12-5-4-6-13(11-12)23(20,21)18-7-9-22-10-8-18/h4-6,11H,7-10H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCQIVEENLQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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